molecular formula C13H9ClN4O B8393647 6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine

6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine

Cat. No. B8393647
M. Wt: 272.69 g/mol
InChI Key: ZCRNNAKWJKIYPJ-UHFFFAOYSA-N
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Patent
US09145433B2

Procedure details

A reaction flask was charged 6-chloro-4-methoxypyrido[3,2-d]pyrimidine (3.5 g, 17.8 mmol), 2-chloro-3-pyridineboronic acid pinacol ester (4.35 g, 18.2 mmol), Na2CO3 (4.0 g, 38.2 mmol) and 1,4-dioxane (100 mL) and a stir bar. The contents were degassed by vacuum and back filled with argon three times while stirring. Subsequently, Pd(PPh3)3 (0.87 g, 0.75 mmol) was added to the reaction contents, repeated degassing cycles and heated under argon at 98° C. The heating was stopped after overnight, the yellow hot heterogeneous reaction mixture was suction filtered on a Buchner funnel and washed the cake with additional amount of dioxane (30 mL). The pale yellow clear filtrate solution was passed through a pad of Celite® and concentrated the filtrate. The crude pale yellow solid residue was partitioned between CH2Cl2 (150 mL)/water (50 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated. The crude concentrate was stirred in EtOAc (30 mL) and suction filtered. The filter cake was washed further with EtOAc (10 mL) and dried to obtain 1.6 g of 6-(2-chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine (purity: 95%) as a white solid. The filtrate was concentrated and purified the concentrate by flash column chromatography (Combiflash® companion System® with RediSep® silica gel column 40 g, 0-30-60% EtOAC/hexanes eluting solvent gradient) to obtain additional 0.65 g of titled compound. 1H NMR (300 MHz, DMSO-d6): δ 8.92 (s, 1H), 8.57 (dd, J=4.8, 2.0 Hz, 1H), 8.45 (d, J=8.7 Hz, 1H), 8.28 (d, J=8.7 Hz, 1H), 8.13 (dd, J=7.6, 2.0 Hz, 1H), 7.63 (dd, J=7.6, 4.8 Hz, 1H), 4.16 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(PPh3)3
Quantity
0.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]=[CH:7][N:8]=[C:9]([O:12][CH3:13])[C:10]=2[N:11]=1.[Cl:14][C:15]1[C:20](B2OC(C)(C)C(C)(C)O2)=[CH:19][CH:18]=[CH:17][N:16]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1>[Cl:14][C:15]1[C:20]([C:2]2[CH:3]=[CH:4][C:5]3[N:6]=[CH:7][N:8]=[C:9]([O:12][CH3:13])[C:10]=3[N:11]=2)=[CH:19][CH:18]=[CH:17][N:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C=CC=2N=CN=C(C2N1)OC
Name
Quantity
4.35 g
Type
reactant
Smiles
ClC1=NC=CC=C1B1OC(C)(C)C(C)(C)O1
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Pd(PPh3)3
Quantity
0.87 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents were degassed by vacuum
ADDITION
Type
ADDITION
Details
back filled with argon three times
CUSTOM
Type
CUSTOM
Details
repeated degassing cycles
CUSTOM
Type
CUSTOM
Details
the yellow hot heterogeneous reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered on a Buchner funnel
WASH
Type
WASH
Details
washed the cake with additional amount of dioxane (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated the filtrate
CUSTOM
Type
CUSTOM
Details
The crude pale yellow solid residue was partitioned between CH2Cl2 (150 mL)/water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The crude concentrate
STIRRING
Type
STIRRING
Details
was stirred in EtOAc (30 mL)
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
The filter cake was washed further with EtOAc (10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC=C1C=1C=CC=2N=CN=C(C2N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.